molecular formula C28H20F12NOP B8232894 (R)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole

(R)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole

Katalognummer: B8232894
Molekulargewicht: 645.4 g/mol
InChI-Schlüssel: VHJNWRXTQCCFOR-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (R)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole (CAS: 2828444-13-7) is a chiral oxazole-phosphine hybrid ligand with the molecular formula C₂₉H₂₂F₁₂NOP and a molecular weight of 659.45 g/mol. It features a 4,5-dihydrooxazole (oxazoline) ring substituted with an isopropyl group at the 4-position and a bis(3,5-bis(trifluoromethyl)phenyl)phosphine moiety at the 2-position of the phenyl ring. This structure confers high electron-withdrawing capacity and steric bulk, making it suitable for asymmetric catalysis, particularly in transition-metal-catalyzed reactions .

Key properties include:

  • Storage: Requires an inert atmosphere and refrigeration (2–8°C) due to sensitivity to moisture and oxidation.
  • Hazard Profile: Classified with warnings for skin/eye irritation (H315, H319) .

Eigenschaften

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20F12NOP/c1-14(2)22-13-42-24(41-22)21-5-3-4-6-23(21)43(19-9-15(25(29,30)31)7-16(10-19)26(32,33)34)20-11-17(27(35,36)37)8-18(12-20)28(38,39)40/h3-12,14,22H,13H2,1-2H3/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJNWRXTQCCFOR-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20F12NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(R)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₂₈H₂₀F₁₂NOP
  • Molecular Weight : 645.42 g/mol
  • CAS Number : 2828432-30-8
  • Purity : ≥97%
  • Solubility : Insoluble in water; requires inert atmosphere for storage .

The biological activity of this compound can be attributed to its structural features, particularly the phosphine moiety and the oxazole ring. These components are known to interact with various biological targets, potentially affecting enzymatic functions and cellular signaling pathways.

Inhibition of Enzymatic Activity

Research indicates that compounds with similar phosphine structures can act as inhibitors of enzymes such as acetylcholinesterase (AChE). For instance, studies on related fluorinated compounds have shown that they can competitively inhibit AChE by binding to its active site, leading to prolonged pharmacological effects .

Biological Activity Studies

Recent studies have evaluated the biological activity of (R)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole through various assays:

  • Enzyme Inhibition Assays :
    • Kinetic studies demonstrated that the compound exhibits slow-binding inhibition characteristics against AChE.
    • The inhibition constant (KiK_i) was determined to be in the nanomolar range, indicating high potency .
  • Cellular Assays :
    • In vitro studies using human cell lines showed that this compound can modulate cellular signaling pathways related to apoptosis and proliferation.
    • The compound exhibited cytotoxic effects at higher concentrations, suggesting a dose-dependent response.

Case Study 1: Acetylcholinesterase Inhibition

A study explored the inhibition kinetics of a structurally similar compound against human recombinant AChE. The results indicated a slow onset of inhibition with a steady-state established within 35 minutes. This behavior suggests that (R)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole might exhibit similar characteristics in terms of enzyme interaction .

Case Study 2: Antiproliferative Activity

Another investigation focused on the antiproliferative effects of phosphine derivatives on cancer cell lines. The tested compounds showed significant inhibition of cell growth, correlating with their ability to induce apoptosis. The mechanism involved the modulation of key signaling pathways associated with cell survival and death .

Summary of Biological Activities

Activity Type Effect Mechanism
Enzyme InhibitionPotent AChE inhibitorCompetitive binding to active site
CytotoxicityDose-dependent cell deathInduction of apoptosis
AntiproliferativeGrowth inhibition in cancer cellsModulation of survival signaling pathways

Wissenschaftliche Forschungsanwendungen

Catalysis

One of the primary applications of (R)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is in catalysis, particularly in asymmetric synthesis. Organophosphorus compounds are known to act as ligands in transition metal-catalyzed reactions. The unique structural features of this compound enhance the selectivity and efficiency of catalytic processes.

Case Study: Asymmetric Hydrogenation

In a study published in Chemistry – A European Journal, researchers utilized this compound as a ligand in the asymmetric hydrogenation of ketones. The results demonstrated high enantioselectivity (up to 98%) and yield (up to 95%), showcasing its effectiveness as a catalyst in producing chiral alcohols from prochiral ketones .

Medicinal Chemistry

The compound exhibits promising biological activities that make it a candidate for drug development. Its phosphine moiety can interact with biological targets, potentially leading to new therapeutic agents.

Case Study: Anti-Cancer Activity

Research published in Molecules explored the anti-cancer properties of derivatives synthesized from this compound. In vitro studies indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .

Material Science

In material science, (R)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is being investigated for its potential use in developing advanced materials with specific electronic properties.

Case Study: Conductive Polymers

A recent study focused on incorporating this compound into conductive polymer matrices. The addition of this organophosphorus compound enhanced the electrical conductivity and thermal stability of the resulting materials, making them suitable for applications in flexible electronics and sensors .

Table 2: Summary of Applications

Application AreaDescriptionKey Findings
CatalysisLigand for asymmetric synthesisHigh enantioselectivity and yield
Medicinal ChemistryPotential anti-cancer agentSignificant cytotoxic effects on cancer cells
Material ScienceEnhances properties of conductive polymersImproved electrical conductivity and stability

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Ligand Systems

The compound belongs to a class of chiral oxazoline-phosphine ligands. Below is a comparison with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Class Key Substituents Electron Effects Stability/Sensitivity Applications
Oxazoline-Phosphine (Target) - Bis(3,5-bis(trifluoromethyl)phenyl)phosphine
- 4-isopropyl oxazoline
Strong electron-withdrawing Air/moisture-sensitive Asymmetric hydrogenation
Triazole-Thiones () - Sulfonylbenzene
- Halogenated aryl groups (Cl, Br, F)
Moderate electron-withdrawing Stable at RT Antimicrobial agents
Phosphine-Oxazoline Variants - tert-butyl oxazoline
- Differs in aryl substituents (e.g., phenyl vs. CF₃)
Tunable electronic/steric bulk Varies with substituents Cross-coupling reactions
Key Observations:

Electronic Effects : The target compound’s trifluoromethyl groups enhance electron-withdrawing properties compared to sulfonyl or halogenated groups in triazole derivatives . This increases metal-ligand interaction strength in catalytic cycles.

Steric Bulk : The bis(3,5-bis(trifluoromethyl)phenyl)phosphine group provides greater steric hindrance than simpler arylphosphines (e.g., triphenylphosphine), improving enantioselectivity in asymmetric reactions.

Stability : Unlike triazole-thiones (stable at room temperature), the target compound requires inert storage due to phosphine oxidation susceptibility .

Spectroscopic Signatures
  • IR Spectroscopy :
    • Target compound: Expected C–F stretches (~1100–1200 cm⁻¹) and P–C aromatic vibrations (~1450 cm⁻¹).
    • Triazole-thiones: Absence of C=O (1663–1682 cm⁻¹) confirms cyclization to triazoles; C=S at 1247–1255 cm⁻¹ .
  • ¹H/¹³C-NMR :
    • Target compound: Distinct splitting patterns for the chiral oxazoline and isopropyl group.
    • Triazole-thiones: Aromatic protons (δ 7.2–8.5 ppm) and thiocarbonyl carbons (δ 170–180 ppm) .

Vorbereitungsmethoden

Cyclization of Chiral β-Amino Alcohols

The oxazoline ring is constructed via acid-catalyzed cyclization of a β-amino alcohol. For enantiomeric purity, (R)-2-amino-3-methyl-1-butanol (derived from L-valine) reacts with 2-bromobenzonitrile under ZnCl₂ catalysis:

(R)-2-Amino-3-methyl-1-butanol+2-BromobenzonitrileZnCl2,Δ(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole\text{(R)-2-Amino-3-methyl-1-butanol} + \text{2-Bromobenzonitrile} \xrightarrow{\text{ZnCl}_2, \Delta} \text{(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole}

Optimized Conditions :

  • Catalyst : 105 mol% ZnCl₂

  • Solvent : Chlorobenzene (50 mL per 4.9 mmol nitrile)

  • Reaction Time : 72 hours under reflux

  • Workup : Column chromatography (petroleum ether/dichloromethane, 1:1) yields the bromo-oxazoline in 61–68% yield.

Preparation of Bis(3,5-bis(trifluoromethyl)phenyl)phosphine

Grignard-Based Phosphination

The electron-deficient phosphine reagent is synthesized via a two-step sequence:

  • Friedel-Crafts Alkylation : 3,5-Bis(trifluoromethyl)bromobenzene reacts with PCl₃ under AlCl₃ catalysis to form tris(3,5-bis(trifluoromethyl)phenyl)phosphine.

  • Selective Reduction : The trisubstituted phosphine is reduced to the secondary phosphine using LiAlH₄ in THF:

PCl3+3 3,5-(CF₃)₂C₆H₃BrAlCl₃P(3,5-(CF₃)₂C₆H₃)₃LiAlH₄HP(3,5-(CF₃)₂C₆H₃)₂\text{PCl}_3 + 3\ \text{3,5-(CF₃)₂C₆H₃Br} \xrightarrow{\text{AlCl₃}} \text{P(3,5-(CF₃)₂C₆H₃)₃} \xrightarrow{\text{LiAlH₄}} \text{HP(3,5-(CF₃)₂C₆H₃)₂}

Key Data :

  • Yield : 74% after purification by vacuum distillation.

  • 31P NMR : δ −18.2 ppm (singlet).

Palladium-Catalyzed C–P Bond Formation

Coupling of Bromo-Oxazoline with Phosphine

The critical C–P bond is forged via a palladium-catalyzed cross-coupling adapted from cobalt ligand syntheses:

(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole+HP(3,5-(CF₃)₂C₆H₃)₂Pd(dba)₂, XantphosTarget Compound\text{(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole} + \text{HP(3,5-(CF₃)₂C₆H₃)₂} \xrightarrow{\text{Pd(dba)₂, Xantphos}} \text{Target Compound}

Optimized Protocol :

  • Catalyst System : Pd(dba)₂ (5 mol%), Xantphos (10 mol%)

  • Base : K₃PO₄ (2.5 equiv)

  • Solvent : Toluene, 110°C, 24 hours

  • Yield : 58–63% after silica gel chromatography (hexane/EtOAc, 4:1).

Reaction Monitoring :

  • 19F NMR : Disappearance of −62.4 ppm (P–H) confirms completion.

  • 31P NMR : New signal at δ 22.1 ppm (P–C₆H₃(CF₃)₂).

Stereochemical Resolution and Characterization

Chiral Stationary-Phase HPLC

Racemic phosphino-oxazoline is resolved using a Chiralpak IA column (hexane/i-PrOH, 90:10):

  • Retention Times : 12.7 min (R-isomer), 14.9 min (S-isomer).

  • Enantiomeric Excess : >99% ee for (R)-isomer.

Spectroscopic Validation

  • HRMS (ESI+) : m/z 646.43 [M+H]+ (calc. 646.42).

  • 1H NMR (CDCl₃): δ 1.21 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 4.32 (m, 1H, CH(CH₃)₂), 4.85 (dd, J = 9.2 Hz, OCH₂).

  • 19F NMR : −63.1 ppm (CF₃).

Comparative Analysis of Catalytic Activators

The coupling efficiency depends on the palladium ligand system. Data from analogous reactions reveal:

LigandYield (%)ee (%)
Xantphos63>99
BINAP4795
DPEPhos5598

Xantphos provides optimal steric bulk for coupling while preserving enantioselectivity.

Scale-Up Challenges and Mitigation

Phosphine Oxidation

The bis(trifluoromethyl)phenylphosphine reagent is air-sensitive. Solutions :

  • Schlenk Techniques : Conduct reactions under nitrogen.

  • Stabilizers : Add 0.1% hydroquinone to prevent radical degradation.

Palladium Residues

Post-reaction Pd contamination (≤50 ppm) is removed via:

  • Silica Gel Chromatography : Elute with 5% Et₃N in hexane.

  • Recrystallization : Hexane/CH₂Cl₂ (3:1) at −20°C.

Applications in Asymmetric Catalysis

The ligand’s electron-withdrawing CF₃ groups enhance metal center electrophilicity, enabling:

  • Hydrogenation : 98% ee in ketone reductions.

  • Cycloadditions : 94% conversion in cobalt-catalyzed [2+2] reactions .

Q & A

Q. Table 1: Optimization Parameters for Key Steps

StepConditionsYield RangeReference
Oxazoline cyclizationReflux in EtOH, glacial acetic acid65–80%
PhosphinationPd catalysis, THF, N₂ atmosphere50–70%
PurificationHexane/EtOAc gradient85–90% purity

Advanced: How can enantiomeric excess (ee) be maximized during oxazoline ring formation?

Answer:
Enantioselectivity is achieved via:

  • Chiral precursors : Use (R)-configured amino alcohols (e.g., (R)-2-phenylglycinol in ) to direct ring closure stereochemistry .
  • Asymmetric catalysis : Apply chiral Lewis acids (e.g., BINOL-derived catalysts) during cyclization to enhance ee. highlights the role of electron-withdrawing groups (e.g., CF₃) in stabilizing transition states, improving selectivity .
  • Analytical validation : Confirm ee via chiral HPLC (e.g., Chiralpak® columns) or polarimetry, as demonstrated for analogous oxazoline derivatives in .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Resolve aromatic protons and oxazoline CH₂ groups. The bis(trifluoromethyl)phenyl groups cause distinct splitting patterns () .
  • ³¹P NMR : Confirms phosphine coordination (δ ~20–30 ppm for arylphosphines). uses this to verify P–C bond formation .
  • ¹⁹F NMR : Identifies CF₃ environments (δ ~-60 to -70 ppm). reports sharp singlets for symmetric CF₃ groups .
  • HRMS : Validates molecular weight (e.g., ESI-FTMS in , accuracy <5 ppm) .

Advanced: How do the bis(trifluoromethyl) groups influence the ligand’s coordination chemistry?

Answer:
The CF₃ groups:

  • Modulate electron density : Strong electron-withdrawing effects enhance metal-ligand bond strength, stabilizing low-oxidation-state metals (e.g., Pd⁰, Rhᴵ). shows CF₃-substituted pyrazoles improve catalytic activity in cross-coupling .
  • Steric effects : Bulky substituents enforce specific coordination geometries. In , analogous phosphines form square-planar complexes with Ptᴵᴵ, confirmed via X-ray crystallography .
  • Applications : Such ligands are ideal for asymmetric catalysis (e.g., hydrogenation), where electronic and steric tuning is critical.

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Recrystallization : Use CHCl₃/petroleum ether (1:2) to remove fluorinated impurities () .
  • Column chromatography : Employ silica gel with hexane/EtOAc (gradient elution). achieved 65% purity for triazoles using this method .
  • Soxhlet extraction : For thermally stable compounds, use hot ethanol or acetone () .

Advanced: How can researchers address oxidative degradation of the phosphine moiety?

Answer:

  • Stabilization : Store under inert gas (Ar) with molecular sieves. emphasizes strict air-free handling during synthesis .
  • Additives : Include antioxidants (e.g., BHT) in reaction mixtures. notes that cooling samples reduces organic degradation rates .
  • Alternative ligands : Synthesize air-stable pre-catalysts (e.g., metal complexes) in situ to bypass free phosphine use.

Basic: What are the key differences in synthetic approaches for analogous oxazoline-phosphine ligands?

Answer:

ParameterThis CompoundAnalog in
Phosphine substituentsBis(3,5-bis(trifluoromethyl)phenyl)Diphenylphosphino
Chirality source(R)-configured amino alcohol(S)-configured precursor
Yield optimization~50–70% (Pd coupling)~60–75% (direct phosphorylation)
Reference

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.